3-{[4-(4-fluorophenyl)piperazin-1-yl](pyridin-3-yl)methyl}-2-methyl-1H-indole
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Overview
Description
The compound 3-{4-(4-fluorophenyl)piperazin-1-ylmethyl}-2-methyl-1H-indole is a complex organic molecule that has garnered interest in various fields of scientific research. This compound is characterized by its unique structure, which includes a fluorophenyl group, a piperazine ring, a pyridine moiety, and an indole core. The presence of these functional groups contributes to its diverse chemical and biological properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-{4-(4-fluorophenyl)piperazin-1-ylmethyl}-2-methyl-1H-indole typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the Indole Core: The indole core can be synthesized through Fischer indole synthesis, which involves the reaction of phenylhydrazine with an aldehyde or ketone under acidic conditions.
Introduction of the Piperazine Ring: The piperazine ring can be introduced via nucleophilic substitution reactions, where a suitable piperazine derivative reacts with a halogenated precursor.
Attachment of the Fluorophenyl Group: The fluorophenyl group can be attached through a palladium-catalyzed cross-coupling reaction, such as the Suzuki-Miyaura coupling, using a boronic acid derivative of the fluorophenyl group.
Incorporation of the Pyridine Moiety: The pyridine moiety can be introduced through a nucleophilic aromatic substitution reaction, where a suitable pyridine derivative reacts with an electrophilic precursor.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to achieve higher yields and purity. This can include the use of advanced catalytic systems, continuous flow reactors, and purification techniques such as chromatography and crystallization.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the indole and piperazine rings, using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can occur at the pyridine and indole rings using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The compound can participate in nucleophilic and electrophilic substitution reactions, especially at the fluorophenyl and pyridine moieties.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, hydrogen peroxide.
Reducing Agents: Lithium aluminum hydride, sodium borohydride.
Catalysts: Palladium catalysts for cross-coupling reactions.
Solvents: Common solvents include dichloromethane, ethanol, and dimethyl sulfoxide.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the indole ring can lead to the formation of indole-2,3-dione derivatives, while reduction of the pyridine ring can yield piperidine derivatives.
Scientific Research Applications
Chemistry
In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of various chemical reactions and mechanisms.
Biology
In biological research, the compound is studied for its potential interactions with biological targets, such as enzymes and receptors. It can serve as a probe to investigate biochemical pathways and molecular mechanisms.
Medicine
In medicine, the compound is explored for its potential therapeutic applications. Its structure suggests possible activity as a pharmaceutical agent, particularly in the treatment of neurological and psychiatric disorders.
Industry
In the industrial sector, the compound can be used in the development of new materials and chemical processes. Its unique properties make it a valuable component in the synthesis of advanced materials and catalysts.
Mechanism of Action
The mechanism of action of 3-{4-(4-fluorophenyl)piperazin-1-ylmethyl}-2-methyl-1H-indole involves its interaction with specific molecular targets. The compound can bind to receptors and enzymes, modulating their activity and influencing biochemical pathways. For example, it may act as an agonist or antagonist at neurotransmitter receptors, affecting signal transduction and cellular responses.
Comparison with Similar Compounds
Similar Compounds
3-{[4-(4-fluorophenyl)piperazin-1-yl]methyl}-1H-pyrrolo[2,3-b]pyridine: An analogue with a pyrrolo[2,3-b]pyridine core instead of an indole core.
3-{[4-(4-chlorophenyl)piperazin-1-yl]methyl}-2-methyl-1H-indole: A similar compound with a chlorophenyl group instead of a fluorophenyl group.
3-{[4-(4-methylphenyl)piperazin-1-yl]methyl}-2-methyl-1H-indole: A similar compound with a methylphenyl group instead of a fluorophenyl group.
Uniqueness
The uniqueness of 3-{4-(4-fluorophenyl)piperazin-1-ylmethyl}-2-methyl-1H-indole lies in its specific combination of functional groups, which confer distinct chemical and biological properties. The presence of the fluorophenyl group enhances its lipophilicity and potential interactions with biological targets, while the indole core provides a versatile scaffold for further modifications.
Properties
Molecular Formula |
C25H25FN4 |
---|---|
Molecular Weight |
400.5 g/mol |
IUPAC Name |
3-[[4-(4-fluorophenyl)piperazin-1-yl]-pyridin-3-ylmethyl]-2-methyl-1H-indole |
InChI |
InChI=1S/C25H25FN4/c1-18-24(22-6-2-3-7-23(22)28-18)25(19-5-4-12-27-17-19)30-15-13-29(14-16-30)21-10-8-20(26)9-11-21/h2-12,17,25,28H,13-16H2,1H3 |
InChI Key |
KVYAREDTDYLNBY-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C2=CC=CC=C2N1)C(C3=CN=CC=C3)N4CCN(CC4)C5=CC=C(C=C5)F |
Origin of Product |
United States |
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